

# The Pharmacology of Org-26576: A Technical Guide

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## Compound of Interest

Compound Name: Org-26576

Cat. No.: B1677471

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## Abstract

**Org-26576** is a novel, potent, and selective positive allosteric modulator of the  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed initially for the treatment of major depressive disorder (MDD), its pharmacology has been investigated in a range of preclinical and clinical studies. This technical guide provides an in-depth overview of the pharmacology of **Org-26576**, summarizing its mechanism of action, pharmacodynamics, pharmacokinetics, and safety profile. Quantitative data are presented in structured tables for ease of reference, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding of its complex biological interactions. Although development for MDD was halted due to a failed Phase II trial, the data gathered on **Org-26576** remain valuable for the ongoing research and development of AMPA receptor modulators for various neurological and psychiatric disorders.<sup>[1][2][3]</sup>

## Introduction

**Org-26576**, with the chemical name [9aS]-8,9,9a,10-tetrahydro-5H,7H-pyrido[3,2-f]pyrrolo[2,1-c][2,4]oxazepin-5-one, is a member of the ampakine class of compounds that positively modulate AMPA receptors.<sup>[4]</sup> These receptors are critical for mediating fast excitatory neurotransmission in the central nervous system (CNS).<sup>[4]</sup> Dysregulation of the glutamatergic system, in which AMPA receptors play a pivotal role, has been implicated in the pathophysiology of several psychiatric and neurological conditions, including depression and

schizophrenia.[4] **Org-26576** enhances glutamatergic neurotransmission by binding to an allosteric site on the AMPA receptor, thereby potentiating its function in the presence of the endogenous ligand, glutamate.[4]

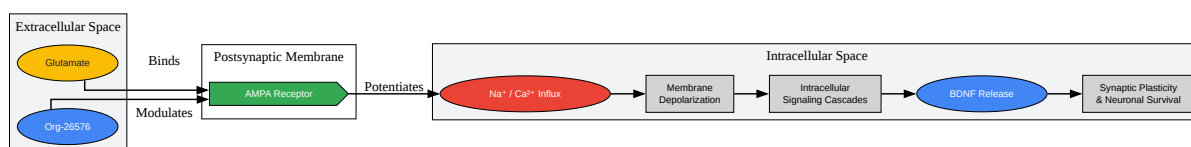
## Mechanism of Action

**Org-26576** is a positive allosteric modulator (PAM) of the AMPA receptor.[4] Unlike direct agonists, PAMs do not activate the receptor on their own but enhance the receptor's response to glutamate. This modulation is thought to occur through a conformational change in the receptor that can lead to several effects, including a decrease in the rate of deactivation and/or desensitization. The potentiation of AMPA receptor function by **Org-26576** leads to an increase in synaptic plasticity and neuronal survival.

## Signaling Pathway

The binding of **Org-26576** to the AMPA receptor potentiates the influx of cations (primarily  $\text{Na}^+$  and  $\text{Ca}^{2+}$ ) in response to glutamate binding. This enhanced ion flow leads to a greater depolarization of the postsynaptic membrane, strengthening synaptic transmission.

Downstream effects of enhanced AMPA receptor signaling include the activation of various intracellular signaling cascades, which are believed to contribute to the therapeutic effects of the compound. One of the key downstream effects is the increased release of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity.[1]



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**Figure 1: Org-26576 Signaling Pathway.**

## Pharmacodynamics

The pharmacodynamic properties of **Org-26576** have been characterized in both in vitro and in vivo models.

### In Vitro Potency and Selectivity

**Org-26576** has been shown to be a potent potentiator of AMPA receptor-mediated electrophysiological responses.

Parameter	Value	Species/Tissue
EC <sub>50</sub>	8-16 $\mu$ M	Rat hippocampal primary cultured neurons

Table 1: In Vitro Potency of **Org-26576**

In terms of selectivity, **Org-26576** was tested at a concentration of 10  $\mu$ M against a panel of over 60 molecular targets, including G-Protein Coupled Receptors (GPCRs), ion channels, and kinases, and it demonstrated a selective affinity for AMPA receptors.

### In Vivo Effects

Preclinical studies in animal models have demonstrated various effects of **Org-26576**, including nootropic (cognition-enhancing) effects and an increase in the release of BDNF.<sup>[1]</sup> Chronic treatment with **Org-26576** has been shown to increase neuronal cell proliferation and survival in the hippocampus of adult rodents.

## Pharmacokinetics

The pharmacokinetic profile of **Org-26576** has been evaluated in both animals and humans.

### Human Pharmacokinetics

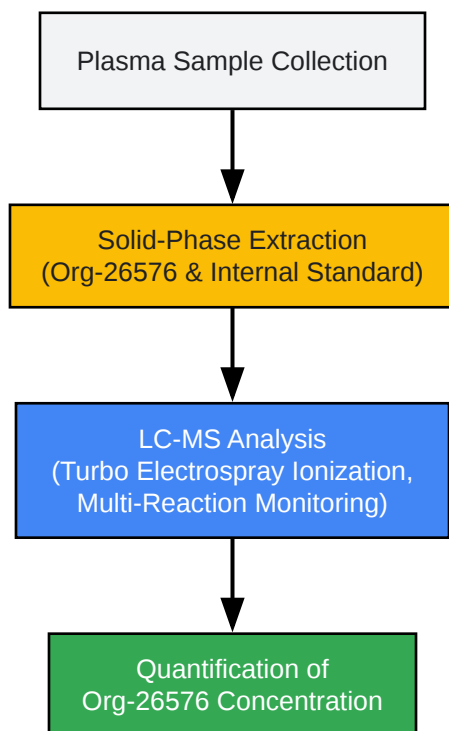
In healthy human volunteers, **Org-26576** is rapidly absorbed and eliminated.

Parameter	Value	Condition
$t_{1/2}$ (Half-life)	~3 hours	Fasted
Effect of Food	$\uparrow t_{max}$ by ~40%, $\downarrow C_{max}$ by ~50%	High-fat breakfast

Table 2: Human Pharmacokinetic Parameters of **Org-26576**[4]

## Bioanalytical Method

A validated liquid chromatography-mass spectrometry (LC-MS) method with turbo electrospray ionization in multi-reaction monitoring mode was used to quantify **Org-26576** in plasma samples. The assay was validated over a range of 0.2–200 ng/mL.[4]



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**Figure 2:** Bioanalytical Workflow for **Org-26576** Quantification.

## Clinical Studies

**Org-26576** has been evaluated in Phase I and Phase II clinical trials.

## Safety and Tolerability

In clinical trials, **Org-26576** was generally well-tolerated. The most commonly reported adverse events included dizziness, nausea, and a feeling of being drunk.<sup>[4]</sup>

Population	Maximum Tolerated Dose (MTD)
Healthy Volunteers	225 mg twice daily
Depressed Patients	450 mg twice daily

Table 3: Maximum Tolerated Dose of **Org-26576** in Clinical Trials<sup>[4]</sup>

## Efficacy

While early clinical studies showed some promise, a Phase II trial for the treatment of major depressive disorder failed to meet its primary endpoints, leading to the discontinuation of its development for this indication.<sup>[1]</sup>

## Experimental Protocols

### In Vitro Electrophysiology

- Objective: To determine the potency of **Org-26576** in potentiating AMPA receptor-mediated currents.
- Methodology:
  - Primary hippocampal neurons were cultured from rats.
  - Whole-cell patch-clamp recordings were performed to measure AMPA receptor-mediated currents.
  - A sub-maximal concentration of glutamate was applied to elicit a baseline current.
  - Increasing concentrations of **Org-26576** were co-applied with glutamate.

- The potentiation of the glutamate-induced current by **Org-26576** was measured.
- An EC<sub>50</sub> value was calculated from the concentration-response curve. (Note: Specific details of the recording solutions, voltage protocols, and data analysis were not available in the reviewed literature.)

## Human Pharmacokinetic Study

- Objective: To characterize the pharmacokinetic profile of **Org-26576** in healthy volunteers.
- Methodology:
  - A randomized, double-blind, placebo-controlled, crossover study design was used.[\[4\]](#)
  - Healthy male subjects were administered single and multiple oral doses of **Org-26576**.[\[4\]](#)
  - Blood samples were collected at various time points post-dosing.
  - Plasma was separated, and **Org-26576** concentrations were determined using a validated LC-MS method.[\[4\]](#)
  - Pharmacokinetic parameters ( $t_{1/2}$ , C<sub>max</sub>, t<sub>max</sub>) were calculated from the plasma concentration-time data.
  - The effect of a high-fat meal on the pharmacokinetics of **Org-26576** was also assessed.[\[4\]](#)

## Conclusion

**Org-26576** is a well-characterized AMPA receptor positive allosteric modulator with a clear mechanism of action and a defined pharmacokinetic and safety profile in humans. Although it did not demonstrate sufficient efficacy in Phase II trials for major depressive disorder, the wealth of data generated from its development program provides valuable insights for the field of glutamatergic modulation. The understanding of its pharmacology, from in vitro potency to in vivo effects and clinical tolerability, serves as a crucial reference for the design and development of next-generation AMPA receptor modulators for a variety of CNS disorders. The challenges encountered in the clinical development of **Org-26576** also highlight the complexities of translating preclinical findings in this area to clinical efficacy. Future research

may build upon the knowledge gained from **Org-26576** to develop novel therapeutics with improved properties.

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